Cas no 51410-44-7 (1-(4-methoxyphenyl)prop-2-en-1-ol)

1-(4-methoxyphenyl)prop-2-en-1-ol structure
51410-44-7 structure
Nome del prodotto:1-(4-methoxyphenyl)prop-2-en-1-ol
Numero CAS:51410-44-7
MF:C10H12O2
MW:164.201083183289
MDL:MFCD01732658
CID:371749
PubChem ID:40003

1-(4-methoxyphenyl)prop-2-en-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanol, a-ethenyl-4-methoxy-
    • 1-(4-methoxyphenyl)prop-2-en-1-ol
    • 1'-hydroxyestragole
    • 1-[4-(methyloxy)phenyl]prop-2-en-1-ol
    • 1-Hydroxyestragole
    • BRN 1939006
    • CCRIS 1873
    • Estragole, 1'-hydroxy-
    • DTXSID6020723
    • A902492
    • EN300-208408
    • BENZYL ALCOHOL, p-METHOXY-alpha-VINYL-
    • 3-06-00-05032 (Beilstein Handbook Reference)
    • CHEMBL181994
    • 1-(4-Methoxy-phenyl)-prop-2-en-1-ol
    • RUPMSBPCFQDMAY-UHFFFAOYSA-N
    • 51410-44-7
    • AKOS006279321
    • SCHEMBL1689680
    • alpha-Ethenyl-4-methoxybenzenemethanol
    • Vinyl-4-methoxy phenylcarbinol
    • BCA41044
    • 4-methoxy-alpha-vinylbenzyl alcohol
    • vinyl-p-methoxyphenylcarbinol
    • Q63088225
    • MDL: MFCD01732658
    • Inchi: InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h3-7,10-11H,1H2,2H3
    • Chiave InChI: RUPMSBPCFQDMAY-UHFFFAOYSA-N
    • Sorrisi: COC1=CC=C(C=C1)C(C=C)O

Proprietà calcolate

  • Massa esatta: 164.08376
  • Massa monoisotopica: 164.08373
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 137
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 29.5
  • Conta Tautomer: niente

Proprietà sperimentali

  • Densità: 1.0041 (rough estimate)
  • Punto di ebollizione: 231.67°C (rough estimate)
  • Punto di infiammabilità: 119.6°C
  • Indice di rifrazione: 1.5190 (estimate)
  • PSA: 29.46
  • LogP: 1.91460

1-(4-methoxyphenyl)prop-2-en-1-ol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-208408-2.5g
1-(4-methoxyphenyl)prop-2-en-1-ol
51410-44-7 95%
2.5g
$1539.0 2023-09-16
Enamine
EN300-208408-0.5g
1-(4-methoxyphenyl)prop-2-en-1-ol
51410-44-7 95%
0.5g
$613.0 2023-09-16
Enamine
EN300-208408-5g
1-(4-methoxyphenyl)prop-2-en-1-ol
51410-44-7 95%
5g
$2277.0 2023-09-16
1PlusChem
1P00DZ5C-10g
1'-hydroxyestragole
51410-44-7 95%
10g
$4235.00 2024-04-30
Aaron
AR00DZDO-1g
1'-hydroxyestragole
51410-44-7 95%
1g
$1105.00 2025-02-17
Aaron
AR00DZDO-2.5g
1'-hydroxyestragole
51410-44-7 95%
2.5g
$2142.00 2023-12-15
Aaron
AR00DZDO-250mg
1'-hydroxyestragole
51410-44-7 95%
250mg
$560.00 2025-02-17
Enamine
EN300-208408-0.05g
1-(4-methoxyphenyl)prop-2-en-1-ol
51410-44-7 95%
0.05g
$182.0 2023-09-16
Enamine
EN300-208408-0.1g
1-(4-methoxyphenyl)prop-2-en-1-ol
51410-44-7 95%
0.1g
$272.0 2023-09-16
Enamine
EN300-208408-0.25g
1-(4-methoxyphenyl)prop-2-en-1-ol
51410-44-7 95%
0.25g
$389.0 2023-09-16
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:51410-44-7)1-(4-methoxyphenyl)prop-2-en-1-ol
A902492
Purezza:99%
Quantità:1g
Prezzo ($):513.0